molecular formula C8H4ClNO2S B2768486 4-Chlorothieno[3,2-c]pyridine-7-carboxylic acid CAS No. 55040-48-7

4-Chlorothieno[3,2-c]pyridine-7-carboxylic acid

Cat. No.: B2768486
CAS No.: 55040-48-7
M. Wt: 213.64
InChI Key: WEIQRROBIJJLPF-UHFFFAOYSA-N
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Description

4-Chlorothieno[3,2-c]pyridine-7-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.

Scientific Research Applications

4-Chlorothieno[3,2-c]pyridine-7-carboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

The compound is classified as Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects . It’s important to handle it with care, following all safety precautions.

Preparation Methods

The synthesis of 4-Chlorothieno[3,2-c]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of chlorinated pyridine derivatives and thiophene compounds, which undergo cyclization in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or acetonitrile. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-Chlorothieno[3,2-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution with amines can produce amino-thieno derivatives .

Comparison with Similar Compounds

4-Chlorothieno[3,2-c]pyridine-7-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

4-chlorothieno[3,2-c]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-7-4-1-2-13-6(4)5(3-10-7)8(11)12/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIQRROBIJJLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=NC=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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